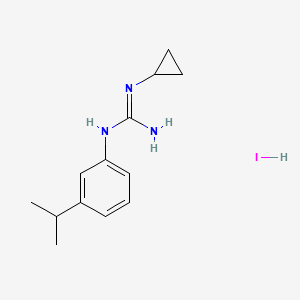![molecular formula C17H23FN4O2 B6639696 1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a synthetic compound that was first synthesized in 2008 by a team of chemists at Pfizer. Since then, FMP has been extensively studied for its potential use in scientific research.
Mechanism of Action
1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol acts as a selective antagonist for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound binds to the receptor and blocks the action of dopamine, thereby reducing the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects:
This compound has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and methamphetamine, in animal models. This compound has also been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has been shown to have minimal effects on locomotor activity and other physiological functions, indicating that it is a selective antagonist for the dopamine D3 receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize, making it a cost-effective option for research. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol in scientific research. One potential application is in the development of novel treatments for addiction and other psychiatric disorders. This compound could also be used to further understand the role of the dopamine D3 receptor in reward and motivation. Additionally, this compound could be used as a tool for the development of new imaging agents for the dopamine D3 receptor.
Synthesis Methods
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol involves several steps, including the reaction of 2-Fluoroanisole with 3-(4-bromopiperidin-1-yl)propan-1-ol to form 1-[(2-Fluorophenyl)methoxy]-3-(4-bromopiperidin-1-yl)propan-2-ol. The bromine atom is then replaced by a triazole group via a copper-catalyzed azide-alkyne cycloaddition reaction to produce the final compound, this compound.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes this compound a potential candidate for the treatment of addiction and other psychiatric disorders.
properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O2/c18-17-4-2-1-3-14(17)10-24-11-16(23)9-21-7-5-15(6-8-21)22-13-19-12-20-22/h1-4,12-13,15-16,23H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLODCTZZTLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC=N2)CC(COCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)

![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)